Methyl 3-(benzylamino)-3-cyclopropylpropanoate
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Overview
Description
Methyl 3-(benzylamino)-3-cyclopropylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylamino group attached to a cyclopropylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzylamino)-3-cyclopropylpropanoate typically involves the reaction of methyl 3-cyclopropylpropanoate with benzylamine. The reaction is usually carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under solvent-free conditions or in an appropriate solvent like methanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzylamino)-3-cyclopropylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(benzylamino)-3-cyclopropylpropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(benzylamino)-3-cyclopropylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The cyclopropylpropanoate moiety may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(benzylamino)-3-phenylpropanoate
- Methyl 3-(benzylamino)-3-cyclopropylbutanoate
- Methyl 3-(benzylamino)-3-cyclopropylpentanoate
Uniqueness
Methyl 3-(benzylamino)-3-cyclopropylpropanoate is unique due to the presence of the cyclopropyl group, which imparts rigidity and distinct steric properties to the molecule. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
methyl 3-(benzylamino)-3-cyclopropylpropanoate |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)9-13(12-7-8-12)15-10-11-5-3-2-4-6-11/h2-6,12-13,15H,7-10H2,1H3 |
InChI Key |
PREQQMGAUBAQLH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1CC1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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